

A Comparative SAR Analysis of Morpholine-Based Scaffolds in Drug Discovery

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Compound of Interest

[4-

Compound Name: (Morpholinomethyl)phenyl]methanol

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The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Its unique structural and electronic features, including its ability to form hydrogen bonds and its conformational flexibility, make it a versatile building block for targeting a wide array of biological targets. This guide provides a comparative structure-activity relationship (SAR) analysis of different morpholine-based scaffolds, focusing on their application in anticancer and anti-inflammatory drug discovery. The information is presented to facilitate objective comparison and is supported by experimental data from recent literature.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC₅₀ values) of various morpholine-based scaffolds against different cancer cell lines. This data allows for a comparative assessment of the potency of these scaffolds.

Table 1: SAR of Morpholine-Substituted Quinazoline Derivatives Against Various Cancer Cell Lines[1]

Compound ID	Phenyl Ring Substitution (Ring C)	A549 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	SHSY-5Y (Neuroblastoma) IC50 (μM)
AK-3	4-Fluoro	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15
AK-10	4-Chloro	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29
AK-12	4-Bromo	12.11 ± 0.45	5.62 ± 0.18	7.89 ± 0.21
Colchicine (Standard)	-	15.72 ± 0.58	7.24 ± 0.33	8.16 ± 0.42

SAR Analysis: The data suggests that substitution at the para-position of the phenyl ring with electron-withdrawing groups influences cytotoxic activity. The 4-chloro substitution (AK-10) demonstrated the most potent activity across all three cell lines, being more effective than the standard drug colchicine in MCF-7 and SHSY-5Y cells.[1]

Table 2: SAR of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors[2]

Compound ID	Substitution Pattern	A549 (Lung Cancer) IC50 (μM)	MCF-7 (Breast Cancer) IC50 (μM)	MDA-MB-231 (Breast Cancer) IC50 (μM)
10d	3,5-bis(trifluoromethyl)	0.062 ± 0.01	0.58 ± 0.11	1.003 ± 0.008
10e	3-(trifluoromethyl)	0.033 ± 0.003	-	-
10f	3,5-difluoro	-	4.47 ± 0.013	-
10h	4-(trifluoromethyl)	-	0.087 ± 0.007	-
Everolimus (Standard)	-	-	-	-

SAR Analysis: The presence of trifluoromethyl and morpholine moieties significantly enhanced potency and selectivity.[2] Compound 10e, with a single trifluoromethyl group, showed exceptional activity against A549 lung cancer cells.[2] Compound 10d demonstrated broad-spectrum activity. The bulkier and more electronegative trifluoromethyl groups appear to provide stronger interactions, leading to better activity compared to difluoro substitutions.[2]

Table 3: SAR of Pyrimidine-Morpholine Hybrids Against Cancer Cell Lines[3]

Compound ID	Phenyl Ring Substitution	SW480 (Colon Cancer) IC50 (µM)	MCF-7 (Breast Cancer) IC50 (µM)
2g	4-Bromo	5.10 ± 2.12	19.60 ± 1.13
2h	4-Nitro	7.80 ± 1.87	25.40 ± 2.04
5-Fluorouracil (Standard)	-	4.90 ± 0.83	-
Cisplatin (Standard)	-	16.10 ± 1.10	-

SAR Analysis: Compound 2g, with a 4-bromo substitution, was identified as the most potent compound against the SW480 cell line, with an IC50 value comparable to the standard drug 5-Fluorouracil.[3]

Data Presentation: Comparative Anti-inflammatory Activity

Table 4: SAR of Morpholine-Capped β -Lactam Derivatives as iNOS Inhibitors[4]

Compound ID	Substitution Pattern	Anti-inflammatory Ratio	HepG2 Cytotoxicity IC50 (mM)
3e	-	38	0.48 ± 0.04
3h	-	62	0.51 ± 0.01
3k	-	51	0.22 ± 0.02
5c	-	72	0.12 ± 0.00
5f	-	51	0.25 ± 0.05
6c	-	35	0.82 ± 0.07
6d	-	55	0.44 ± 0.04
6f	-	99	0.60 ± 0.04
Dexamethasone (Standard)	-	32	-

SAR Analysis: Several of the synthesized β -lactam derivatives bearing a morpholine ring showed higher anti-inflammatory activity (as iNOS inhibitors) than the standard drug dexamethasone.^[4] Notably, compound 6f exhibited the highest anti-inflammatory ratio of 99. The compounds also demonstrated low cytotoxicity against HepG2 cells, indicating a favorable safety profile.^[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative evaluation.

Anticancer Activity Assessment: MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^{[1][5]}

- **Cell Seeding:** Cancer cells (e.g., A549, MCF-7, SHSY-5Y, HT-29) are seeded in 96-well plates at a density of approximately 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for cell attachment.^{[1][5]}

- Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from sub-micromolar to 100 μ M) and incubated for a further 48-72 hours.[1]
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay (Griess Assay)

The anti-inflammatory potential of compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[6]

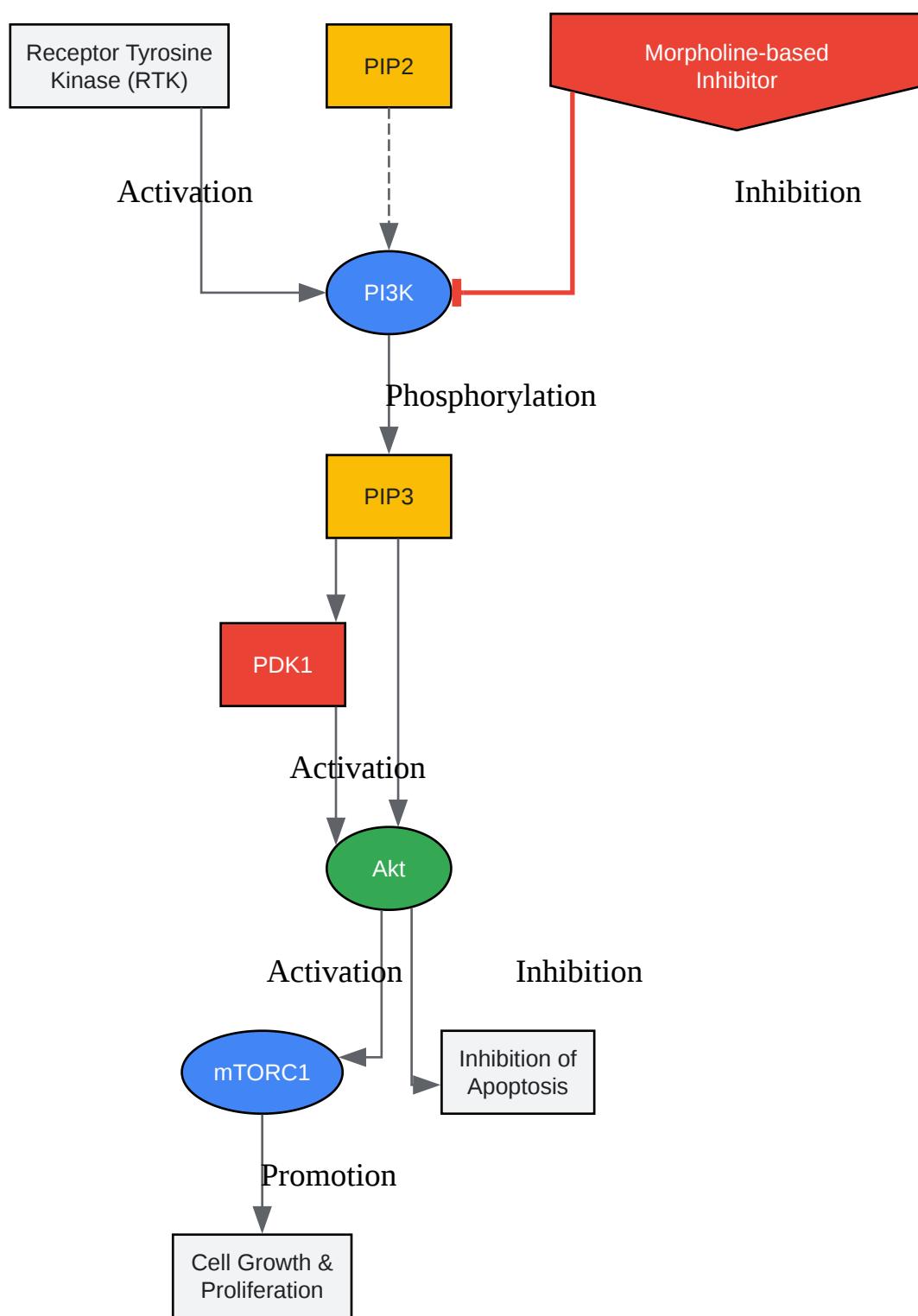
- Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in 96-well plates. The cells are then co-treated with LPS (e.g., 100 ng/mL) and different concentrations of the test compounds for 24 hours.[6]
- Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- Assay Procedure: After incubation, the cell culture supernatant is collected. An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.

- Absorbance Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.
- NO Concentration Calculation: The concentration of nitrite, a stable product of NO, is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Mandatory Visualization

Signaling Pathway: PI3K/Akt/mTOR

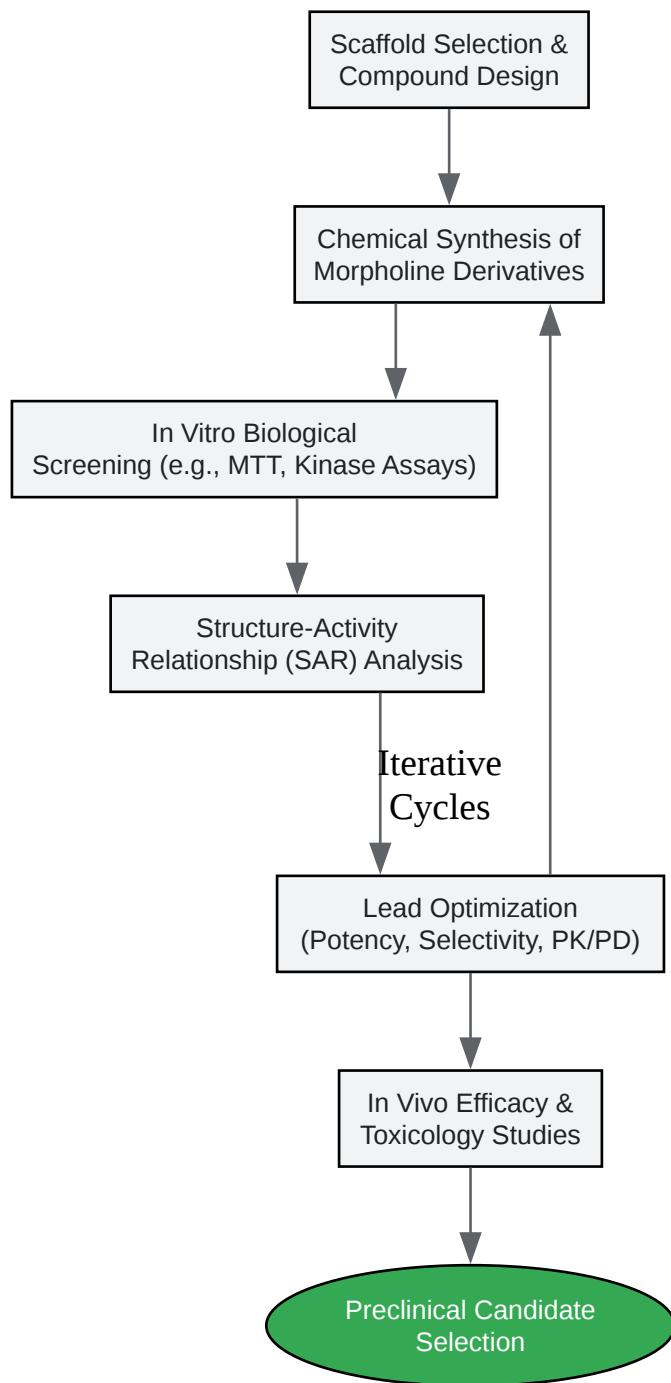
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many morpholine-containing compounds are designed as inhibitors of this pathway.[\[7\]](#)

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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based compounds.

Experimental Workflow: Comparative SAR Analysis

The general workflow for a comparative Structure-Activity Relationship (SAR) study involves several key steps, from initial compound design to the identification of lead candidates.



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